N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a core thiazolidinone ring with a sulfanylidene group at position 2 and a 5-benzylidene substituent. The 3-ethoxy-4-hydroxyphenyl group at the 5-position introduces hydrogen-bonding capabilities, while the 2,4-dimethylbenzamide at position 3 contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-4-27-17-10-14(6-8-16(17)24)11-18-20(26)23(21(28)29-18)22-19(25)15-7-5-12(2)9-13(15)3/h5-11,24H,4H2,1-3H3,(H,22,25)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOJZSHGUFXPMD-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Structural Formula
The compound's IUPAC name is 4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide . Its molecular formula is with a molecular weight of 444.52 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 444.52 g/mol |
| Boiling Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a study on 2-imino-4-thiazolidinone derivatives showed that certain compounds induced cell cycle arrest in B16F10 melanoma cells, suggesting their potential as anticancer agents . The specific compound may also exhibit similar effects due to structural similarities with known active compounds.
Antioxidant Properties
Thiazolidinones are often investigated for their antioxidant capabilities. The presence of phenolic groups in the structure can enhance radical scavenging activity, potentially contributing to protective effects against oxidative stress-related diseases.
The biological mechanisms through which thiazolidinones exert their effects typically involve:
- Inhibition of key enzymes : Many thiazolidinones inhibit enzymes that are crucial for cancer cell proliferation.
- Induction of apoptosis : They can trigger programmed cell death pathways in cancer cells.
- Cell cycle modulation : As noted, some derivatives induce specific cell cycle arrests.
Case Studies and Research Findings
- Study on Synthesis and Evaluation : A study published in 2017 highlighted various synthetic routes to obtain thiazolidinone derivatives and their pharmacological profiles, emphasizing the importance of substituents at the C5 position for enhanced activity .
- Anticancer Activity Assessment : Research indicated that specific thiazolidinone derivatives could significantly inhibit tumor growth in vivo models, demonstrating their potential as therapeutic agents against various cancers .
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone
The α,β-unsaturated ketone group (4-oxo-2-sulfanylidene-thiazolidine) is a key reactive site. In analogous compounds (e.g., benzimidazole derivatives ), this moiety undergoes:
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Nucleophilic additions : Thiols or amines may add to the conjugated system.
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Cycloadditions : Potential for Diels-Alder reactions with dienes.
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Reductive transformations : Hydrogenation of the double bond to yield saturated derivatives.
Example from Search Results
In , substituted N,N-dimethylamine derivatives react with phosphorus oxychloride to form imidamide intermediates, suggesting possible reactivity of ketone derivatives under acidic conditions.
Sulfanylidene Group Reactivity
The sulfanylidene (–S–) group in the thiazolidinone ring may participate in:
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Oxidation : Formation of sulfone or sulfoxide derivatives (e.g., via H₂O₂ or mCPBA).
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Nucleophilic substitution : Displacement by amines or alcohols under basic conditions.
Example from Search Results
In , sulfonate derivatives (e.g., Acetochlor ESA sodium salt) demonstrate stability and reactivity in aqueous environments, highlighting sulfur’s role in solubility and metabolic transformations.
Benzamide Substituent Reactivity
The 2,4-dimethylbenzamide group is likely inert under mild conditions but may undergo:
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Hydrolysis : Cleavage to carboxylic acids under strong acidic or basic conditions.
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Electrophilic substitution : Halogenation or nitration at the aromatic ring’s meta/para positions.
Example from Search Results
In , substituted benzamide derivatives (e.g., 5-fluoro-N-methylbenzamide) are synthesized via amidation reactions, indicating compatibility with coupling agents like EDC/HOBt.
Methylidene Linker Stability
The (E)-configured methylidene group (–CH=C–) may exhibit:
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Photoisomerization : Conversion to the (Z)-isomer under UV light.
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Electrophilic attack : Susceptibility to bromination or epoxidation.
Example from Search Results
In , spirocyclic compounds with similar conjugated systems show stability in polar aprotic solvents, suggesting the methylidene group’s resilience in non-acidic media.
Ethoxy-Hydroxyphenyl Group Reactivity
The 3-ethoxy-4-hydroxyphenyl substituent may participate in:
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Ether cleavage : Demethylation under strong acids (e.g., HBr/AcOH).
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Oxidative coupling : Formation of dimeric structures via peroxidase-like catalysis.
Example from Search Results
In , phenolic ethers in benzimidazole derivatives undergo hydroxyl-directed functionalization, aligning with potential reactivity at the ethoxy-hydroxyphenyl group.
Synthetic Pathways (Hypothetical)
Based on analogous reactions in the search results ( ), a plausible synthesis could involve:
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Condensation : Reaction of 2,4-dimethylbenzoyl chloride with a thiazolidinone precursor.
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Knoevenagel reaction : Formation of the α,β-unsaturated ketone via aldehyde-ketone coupling.
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Sulfur incorporation : Oxidation or thiolation to introduce the sulfanylidene group.
Stability and Degradation
Predicted degradation pathways include:
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Hydrolysis : Cleavage of the amide bond in acidic/alkaline environments.
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Oxidative degradation : Attack on sulfur or phenolic groups by ROS.
Example from Search Results
In , acetochlor derivatives degrade via sulfonate pathways, suggesting similar metabolic fate for sulfur-containing analogs.
Key Challenges in Reactivity Studies
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Stereochemical control : Maintaining the (E)-configuration during reactions.
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Solubility : Limited solubility in nonpolar solvents may hinder reactivity.
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Characterization : Complexity of sulfur-containing intermediates in spectroscopic analysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Substituent Variations in Thiazolidinone Derivatives
Key Observations :
- Polarity: The target compound’s 3-ethoxy-4-hydroxyphenyl group enhances solubility compared to non-polar substituents (e.g., dichlorophenyl in 4c) .
- Bioactivity : Chlorinated analogs (e.g., 4c) show high antiproliferative activity (IC₅₀ = 16.3 μg/mL), suggesting electron-withdrawing groups improve cytotoxicity .
- Sulfonamide vs. Benzamide : Benzenesulfonamide derivatives (e.g., ) may exhibit altered binding affinities due to sulfonamide’s stronger electron-withdrawing nature compared to benzamide.
Table 2: Activity Profiles of Selected Analogs
Key Insights :
- Electron-Withdrawing Groups : Chlorinated phenyl rings (e.g., 4c) enhance antiproliferative activity, likely via increased electrophilicity .
- Methoxy/Hydroxy Substitutions : The target compound’s 3-ethoxy-4-hydroxyphenyl group may balance solubility and membrane permeability better than purely hydrophobic substituents (e.g., thiophene in ).
Computational and Structural Studies
- Crystallography : Analog structures (e.g., ) were resolved using SHELX and WinGX , tools applicable to the target compound’s structural validation.
- Electron Density Maps : Software like SIR97 () aids in refining hydrogen-bonding interactions critical for activity, such as those involving the 4-hydroxyphenyl group .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this thiazolidinone derivative, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid and substituted oxocompounds. A typical protocol involves refluxing a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an appropriate aldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) in DMF and acetic acid (1:2 v/v) for 2–4 hours. Recrystallization from DMF-ethanol yields pure crystals .
- Optimization : Adjusting the molar ratio of sodium acetate (as a base) and solvent polarity (DMF vs. acetic acid) can improve yields. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is critical .
Q. How should researchers characterize the stereochemistry and electronic properties of the exocyclic double bond in this compound?
- Methodology :
- X-ray crystallography : Resolve the (E)-configuration of the benzylidene moiety, as demonstrated for analogous thiazolidinones in Acta Crystallographica studies. Key torsion angles (e.g., C5-C6-C7-C8) confirm planarity .
- UV-Vis spectroscopy : Compare λmax shifts in polar vs. non-polar solvents to assess conjugation and intramolecular charge transfer .
- Data Interpretation : A bathochromic shift in DMSO vs. chloroform indicates strong π→π* transitions stabilized by the electron-rich 3-ethoxy-4-hydroxyphenyl group .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) due to structural similarity to known kinase inhibitors .
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) given the sulfanylidene group’s potential membrane-disrupting effects .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data for structurally similar thiazolidinones?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with observed antioxidant vs. pro-oxidant activity discrepancies .
- Molecular docking : Compare binding poses in protein targets (e.g., COX-2) to explain variances in IC50 values between analogs. Focus on hydrophobic interactions with the 2,4-dimethylbenzamide moiety .
- Case Study : If one study reports anti-inflammatory activity while another shows inactivity, assess solvent effects (DMSO vs. aqueous buffer) on compound aggregation using dynamic light scattering .
Q. What strategies improve the metabolic stability of this compound without compromising its sulfanylidene pharmacophore?
- Methodology :
- Pro-drug design : Introduce acetyl-protected hydroxyl groups (e.g., 4-hydroxyphenyl→4-acetoxyphenyl) to reduce Phase II glucuronidation. Monitor stability in liver microsomes (LC-MS/MS analysis) .
- Isosteric replacement : Replace the ethoxy group with a trifluoromethyl moiety (synthesized via Ullmann coupling) to enhance lipophilicity and resistance to oxidative metabolism .
Q. How can researchers validate the role of the 3-ethoxy-4-hydroxyphenyl group in target binding using structure-activity relationship (SAR) studies?
- Methodology :
- Analog synthesis : Prepare derivatives with substituent variations (e.g., 3-methoxy, 4-nitro) and compare binding affinities via surface plasmon resonance (SPR) .
- Pharmacophore mapping : Use Schrödinger’s Phase module to identify critical H-bond donors (phenolic -OH) and acceptors (thiazolidinone carbonyl) .
- Key Finding : Removal of the 4-hydroxy group reduces activity by >50%, confirming its role in H-bonding with catalytic lysine residues in kinase targets .
Analytical and Data Contradiction Questions
Q. Why do NMR spectra of this compound show unexpected splitting patterns in the aromatic region?
- Methodology :
- Variable Temperature NMR : Perform at 25°C and 60°C to detect dynamic effects (e.g., hindered rotation of the benzylidene group). Line narrowing at higher temps confirms conformational exchange .
- COSY/NOESY : Correlate coupling between H-2’ (benzamide) and H-6’ (methyl) to assign diastereotopic protons .
- Resolution : Splitting in DMSO-d6 (vs. CDCl3) arises from solvent-induced anisotropy; use deuterated DMF for clearer spectra .
Q. How should researchers address inconsistencies in reported melting points for this compound?
- Methodology :
- DSC/TGA Analysis : Determine decomposition onset temperatures (≥250°C) to distinguish between melting and degradation. A broad endotherm suggests impurities .
- Recrystallization validation : Compare mp from DMF-ethanol vs. acetonitrile. Polymorphism (e.g., monoclinic vs. triclinic crystals) can cause 5–10°C variations .
Tables for Key Data
| Property | Value/Observation | Method | Reference |
|---|---|---|---|
| Melting Point | 248–250°C (decomp.) | DSC, Recrystallization | |
| λmax (UV-Vis) | 342 nm (ε = 1.2×10<sup>4</sup> L/mol·cm) | DMSO solution | |
| HOMO-LUMO Gap | 4.1 eV | DFT/B3LYP/6-31G(d) | |
| IC50 (EGFR) | 0.78 µM | Fluorescence polarization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
